NMDA receptor antagonist 7

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

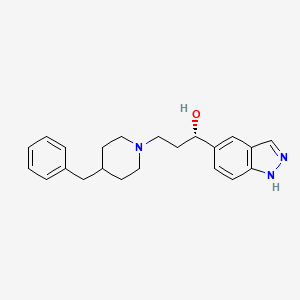

Eigenschaften

Molekularformel |

C22H27N3O |

|---|---|

Molekulargewicht |

349.5 g/mol |

IUPAC-Name |

(1S)-3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ol |

InChI |

InChI=1S/C22H27N3O/c26-22(19-6-7-21-20(15-19)16-23-24-21)10-13-25-11-8-18(9-12-25)14-17-4-2-1-3-5-17/h1-7,15-16,18,22,26H,8-14H2,(H,23,24)/t22-/m0/s1 |

InChI-Schlüssel |

DLLHDEONAMMACT-QFIPXVFZSA-N |

Isomerische SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC[C@@H](C3=CC4=C(C=C3)NN=C4)O |

Kanonische SMILES |

C1CN(CCC1CC2=CC=CC=C2)CCC(C3=CC4=C(C=C3)NN=C4)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling the Antagonist: A Technical Guide to the Binding Affinity and Kinetics of 7-Chlorokynurenic Acid at the NMDA Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and kinetics of the N-methyl-D-aspartate (NMDA) receptor antagonist, 7-chlorokynurenic acid (7-Cl-KYNA). As a potent and selective antagonist at the glycine (B1666218) co-agonist site, 7-Cl-KYNA is a critical tool for investigating the physiological and pathological roles of NMDA receptor signaling. This document synthesizes key quantitative data, details common experimental methodologies, and visualizes the complex molecular interactions and pathways involved. It is important to note that the query "NMDA receptor antagonist 7" likely refers to 7-chlorokynurenic acid, as the number 7 denotes the position of the chlorine substituent on the kynurenic acid scaffold, a common nomenclature in medicinal chemistry.

Quantitative Analysis: Binding Affinity and Receptor Selectivity

The affinity of 7-Cl-KYNA for the glycine binding site on the NMDA receptor complex has been determined through various radioligand binding assays. The data consistently demonstrates high affinity and selectivity for this site over other glutamate (B1630785) receptor subtypes.

| Parameter | Value | Receptor/Site | Radioligand | Tissue Source | Reference |

| IC50 | 0.56 µM | Strychnine-insensitive [3H]glycine binding site | [3H]glycine | Rat cortical slices | [1] |

| IC50 | 169 µM | N-Me-D-Asp recognition site | L-[3H]glutamate | Rat cortical membranes | [1][2] |

| IC50 | 153 µM | Quisqualate recognition site | [3H]AMPA | Rat cortical membranes | [1][2] |

| IC50 | > 1000 µM | Kainate recognition site | [3H]kainate | Rat cortical membranes | [1][2] |

| Ki | 0.59 µM | Vesicular glutamate transporter | Not Specified | Synaptic vesicles | [3] |

Kinetic Profile: A Pure Antagonist

Kinetic studies reveal that 7-Cl-KYNA acts as a "pure" antagonist at the glycine site of the NMDA receptor. Unlike some modulators that can alter the on- and off-rates of agonist binding, 7-Cl-KYNA's primary mechanism is direct competition with the co-agonist glycine, with minimal impact on the kinetics of glutamate-evoked responses. The decay of NMDA currents following the rapid application of 7-chlorokynurenic acid is indicative of the dissociation rate of glycine from its binding site, which is the rate-limiting step.[4]

Experimental Protocols

The characterization of 7-Cl-KYNA's binding affinity and kinetics relies on two primary experimental techniques: radioligand binding assays and whole-cell patch-clamp electrophysiology.

Radioligand Binding Assay for the NMDA Receptor Glycine Site

This method quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the glycine binding site.

Objective: To determine the inhibition constant (Ki) of a test compound.

Radioligand Binding Assay Workflow

Detailed Methodology:

-

Membrane Preparation:

-

Dissect brain tissue (e.g., rat cerebral cortex) on ice and homogenize in a buffered sucrose solution.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the synaptic membranes.

-

Wash the membrane pellet multiple times with a suitable assay buffer (e.g., 50 mM HEPES/KOH, pH 7.5) to remove endogenous ligands.[5]

-

Resuspend the final pellet in the assay buffer.

-

-

Binding Reaction:

-

In a 96-well microtiter plate, combine the membrane preparation, a radiolabeled ligand specific for the glycine site (e.g., [3H]glycine or a high-affinity antagonist like [3H]MDL 105,519), and varying concentrations of the test compound (7-Cl-KYNA).[6][7]

-

Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a saturating concentration of unlabeled glycine).[7]

-

-

Incubation and Filtration:

-

Incubate the reaction mixture at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.[7]

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.[6][7]

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.[5]

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[5]

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through NMDA receptors in response to agonist application, allowing for the functional characterization of antagonists.

Objective: To determine the effect of an antagonist on NMDA receptor-mediated currents.

Whole-Cell Patch-Clamp Workflow

Detailed Methodology:

-

Cell Preparation:

-

Use primary cultured neurons (e.g., from rat cortex) or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells).[8]

-

Plate the cells on coverslips for easy mounting on the microscope stage.

-

-

Recording Setup:

-

Place the coverslip in a recording chamber on an inverted microscope and continuously perfuse with an external solution (e.g., containing NaCl, KCl, HEPES, CaCl2, and glucose).

-

Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an internal solution (e.g., containing CsF, HEPES, EGTA, and ATP).[8]

-

-

Whole-Cell Configuration:

-

Under visual guidance, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (giga-ohm seal) with the cell membrane.

-

Apply a brief pulse of negative pressure to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior (whole-cell configuration).[9]

-

-

Data Acquisition:

-

Clamp the cell membrane at a negative holding potential (e.g., -60 mV) to remove the Mg2+ block of the NMDA receptor channel.

-

Record a stable baseline current.

-

Apply a solution containing NMDA and a co-agonist (glycine or D-serine) to evoke an inward current through the NMDA receptors.[8]

-

After establishing a stable agonist-evoked current, co-apply the antagonist (7-Cl-KYNA) at various concentrations with the agonists and record the resulting current inhibition.[8]

-

Perform a washout step by perfusing the cell with the agonist-containing solution without the antagonist to observe the reversal of the inhibitory effect.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked current in the absence and presence of the antagonist.

-

Calculate the percentage of inhibition for each antagonist concentration.

-

Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value for the functional inhibition of the NMDA receptor.

-

Signaling Pathways

7-Cl-KYNA exerts its effects by blocking the glycine co-agonist site on the GluN1 subunit of the NMDA receptor. This prevents the conformational change necessary for channel opening, thereby inhibiting the influx of Ca2+ and subsequent downstream signaling cascades.

NMDA Receptor Signaling and Site of 7-Cl-KYNA Action

Activation of the NMDA receptor requires the binding of both glutamate to the GluN2 subunit and a co-agonist, such as glycine or D-serine, to the GluN1 subunit.[10][11] This dual requirement, coupled with the voltage-dependent block by Mg2+ at resting membrane potentials, allows the NMDA receptor to function as a coincidence detector.[11] Upon depolarization and agonist binding, the channel opens, leading to an influx of Ca2+. This increase in intracellular calcium acts as a critical second messenger, activating a multitude of downstream signaling pathways.

Pro-survival and plasticity pathways, such as those involving Calmodulin/CaMK, PI3K-Akt, and Ras-ERK, are crucial for synaptic plasticity, including long-term potentiation (LTP), and neuronal survival.[8][12] Conversely, excessive Ca2+ influx through NMDA receptors can trigger excitotoxic cascades, leading to the activation of enzymes like neuronal nitric oxide synthase (nNOS) and calpains, ultimately resulting in neuronal damage and death.[12] By blocking the glycine site, 7-Cl-KYNA effectively prevents NMDA receptor activation, thereby inhibiting both physiological and pathological downstream signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Developmental Changes in NMDA Receptor Glycine Affinity and Ifenprodil Sensitivity Reveal Three Distinct Populations of NMDA Receptors in Individual Rat Cortical Neurons | Journal of Neuroscience [jneurosci.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. NMDA receptor - Wikipedia [en.wikipedia.org]

- 12. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NR1/NR2 Subunit Selectivity of the NMDA Receptor Antagonist 7-Chlorokynurenic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, is a heterotetrameric ion channel typically composed of two glycine-binding NR1 subunits and two glutamate-binding NR2 subunits (NR2A, NR2B, NR2C, or NR2D). The specific NR2 subunit composition dictates the receptor's pharmacological and biophysical properties, making subunit-selective antagonists valuable tools for research and potential therapeutic agents with improved side-effect profiles. This guide focuses on the NMDA receptor antagonist 7-chlorokynurenic acid (7-CKA), a potent and selective competitive antagonist at the glycine (B1666218) co-agonist site on the NR1 subunit.[1][2] While direct comparative studies of 7-CKA across all NR1/NR2 subunit combinations are not extensively documented in single reports, this guide synthesizes available data and established principles of NMDA receptor pharmacology to provide a comprehensive overview of its selectivity profile and the methodologies used for its determination.

Quantitative Data Summary: Subunit Selectivity of 7-Chlorokynurenic Acid

| Receptor Subunit Composition | Antagonist | Assay Type | Reported Value (µM) | Notes |

| Native (Rat Cortical Slices) | 7-Chlorokynurenic Acid | Radioligand Binding ([3H]glycine) | IC50 = 0.56[2][3] | Represents a mixed population of NMDA receptor subtypes. |

| NR1/NR2A | 7-Chlorokynurenic Acid | Electrophysiology (Inferred) | Lower µM range | NR2A-containing receptors generally exhibit lower glycine affinity, suggesting that a competitive antagonist like 7-CKA would appear more potent. |

| NR1/NR2B | 7-Chlorokynurenic Acid | Electrophysiology (Inferred) | Mid µM range | NR2B-containing receptors have a higher affinity for glycine compared to NR2A, which would likely result in a higher IC50 for a competitive antagonist. |

| NR1/NR2C | 7-Chlorokynurenic Acid | Electrophysiology (Inferred) | Higher µM range | NR2C subunits confer a high affinity for glycine, suggesting lower potency for a competitive antagonist. |

| NR1/NR2D | 7-Chlorokynurenic Acid | Electrophysiology (Inferred) | Highest µM range | Similar to NR2C, NR2D-containing receptors have a high glycine affinity, likely leading to the highest IC50 for 7-CKA. |

Experimental Protocols

Two primary experimental approaches are employed to determine the subunit selectivity of NMDA receptor antagonists: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay for the Glycine Site

This method directly measures the affinity of an antagonist for the glycine binding site by assessing its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of 7-chlorokynurenic acid for the glycine binding site on membranes from cells expressing specific NR1/NR2 subunit combinations.

Materials:

-

Cell lines (e.g., HEK293) stably or transiently expressing specific rat or human NR1 and NR2 (A, B, C, or D) subunits.

-

Radioligand: [3H]glycine or a high-affinity glycine site radiolabeled antagonist (e.g., [3H]L-689,560).

-

Test compound: 7-chlorokynurenic acid.

-

Non-specific binding control: A high concentration of a non-radioactive glycine site agonist (e.g., glycine) or antagonist.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Cell harvesting and membrane preparation reagents.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the desired NR1/NR2 subunit combination.

-

Harvest the cells and homogenize them in ice-cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of 7-chlorokynurenic acid.

-

Add a fixed concentration of the radioligand to all wells. The concentration should be close to its dissociation constant (Kd) for the receptor.

-

For non-specific binding wells, add a saturating concentration of the non-radioactive control ligand.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the 7-chlorokynurenic acid concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 7-CKA that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This functional assay measures the inhibitory effect of the antagonist on NMDA receptor-mediated currents in Xenopus oocytes expressing specific receptor subunits.

Objective: To determine the IC50 of 7-chlorokynurenic acid on the function of different NR1/NR2 receptor subtypes.

Materials:

-

Xenopus laevis oocytes.

-

cRNAs for rat or human NR1 and NR2 (A, B, C, or D) subunits.

-

Microinjection setup.

-

Two-electrode voltage-clamp amplifier and data acquisition system.

-

Recording chamber and perfusion system.

-

Recording solution (e.g., containing NaCl, KCl, BaCl2, HEPES, pH 7.4).

-

Agonist solution: Recording solution containing fixed concentrations of glutamate (B1630785) and glycine.

-

Antagonist solutions: Agonist solution containing varying concentrations of 7-chlorokynurenic acid.

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Microinject a mixture of NR1 and the desired NR2 subunit cRNAs into the oocytes.

-

Incubate the injected oocytes for 2-5 days to allow for receptor expression on the cell surface.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -40 to -70 mV.

-

Apply the agonist solution to elicit an inward current mediated by the expressed NMDA receptors.

-

Once a stable baseline current is achieved, co-apply the antagonist solutions (agonist solution with 7-CKA) at increasing concentrations.

-

Allow the current to reach a steady state at each antagonist concentration.

-

Wash out the antagonist to ensure the reversibility of the inhibition.

-

-

Data Analysis:

-

Measure the peak or steady-state current amplitude in the presence of each concentration of 7-chlorokynurenic acid.

-

Normalize the current responses to the control response (in the absence of the antagonist).

-

Plot the normalized current as a function of the logarithm of the 7-chlorokynurenic acid concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor by the binding of both glutamate and a co-agonist (glycine or D-serine), coupled with depolarization to relieve the magnesium block, leads to the influx of Ca2+ ions. This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory. Antagonism at the glycine site by compounds like 7-chlorokynurenic acid prevents this channel opening and subsequent signaling.

References

An In-depth Technical Guide to Memantine: An NMDA Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Introduction

Memantine (B1676192), known chemically as 1-amino-3,5-dimethyladamantane, is a prominent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Initially synthesized in 1963 by Eli Lilly and Company as a potential anti-diabetic agent, it showed little efficacy in managing blood sugar levels.[3] Subsequent research, however, revealed its activity within the central nervous system, leading to its development for neurological disorders.[3] Today, memantine is a clinically approved medication for the treatment of moderate to severe dementia associated with Alzheimer's disease.[4]

This guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of memantine, with a focus on detailed experimental protocols and quantitative data.

Chemical Structure

Memantine hydrochloride has the molecular formula C₁₂H₂₁N·HCl and a molecular weight of 215.76 g/mol .[5] The structure features a rigid, tricyclic adamantane (B196018) cage with two methyl groups at positions 3 and 5, and an amino group at the bridgehead position 1. This unique three-dimensional structure is crucial for its pharmacological activity.

Chemical Name: 1-amino-3,5-dimethyladamantane hydrochloride[5] IUPAC Name: 3,5-dimethyladamantan-1-amine;hydrochloride[6]

Synthesis of Memantine Hydrochloride

Several synthetic routes to memantine hydrochloride have been developed, with varying starting materials, yields, and reaction steps. The following sections detail some of the key methodologies.

Synthesis from 1,3-Dimethyladamantane (B135411)

A concise and efficient two-step, one-pot synthesis starting from 1,3-dimethyladamantane has been reported with an overall improved yield of 83%.[7][8]

Quantitative Data

| Step | Reactants | Reagents | Product | Yield | Purity (GC-MS) | Reference |

| 1 | 1,3-Dimethyladamantane | Nitric acid, Formamide (B127407) | 1-Formamido-3,5-dimethyladamantane | 98% | - | [7][8] |

| 2 | 1-Formamido-3,5-dimethyladamantane | Hydrochloric acid (aq) | Memantine Hydrochloride | 85% | 99.39% | [7] |

| Overall | 1,3-Dimethyladamantane | Memantine Hydrochloride | 83% | 99.39% | [7][8] |

Experimental Protocol [3][7]

Step 1: Synthesis of 1-Formamido-3,5-dimethyladamantane

-

In a suitable reaction vessel, slowly add 1,3-dimethyladamantane (1.2 mol) to nitric acid (12.0 mol) at 20–25 °C over 30 minutes with continuous stirring.

-

Continue stirring for 1 hour.

-

Add formamide (10.8 mol) to the mixture over 30 minutes.

-

Heat the reaction mixture to 85 °C and maintain for 2 hours.

-

After completion, cool the reaction to 5–10 °C and pour it into ice-cold water (2000 mL).

-

Extract the product with dichloromethane (B109758) (2400 mL).

Step 2: Hydrolysis to Memantine Hydrochloride

-

To the organic extract from Step 1, add a mixture of 36% hydrochloric acid solution (10.08 mol) and water (720 mL).

-

Stir the mixture for 20 minutes and then heat to reflux for 1 hour.

-

Concentrate the reaction mixture to half its volume under vacuum.

-

Add n-hexane (300 mL) and heat to reflux for 30 minutes.

-

Cool the mixture to 5–10 °C for 1 hour to allow for precipitation.

-

Filter the resulting white solid, wash with cooled ethyl acetate (B1210297), and dry under vacuum to obtain memantine hydrochloride.

Synthesis from 1-Bromo-3,5-dimethyladamantane (B142378)

Another common synthetic route involves the direct amination of 1-bromo-3,5-dimethyladamantane using urea (B33335).

Quantitative Data

| Reactants | Reagents/Solvent | Reaction Time | Overall Yield | Reference |

| 1-Bromo-3,5-dimethyladamantane, Urea | Diphenyl ether | 6 hours | 75.81% | [9] |

| 1-Bromo-3,5-dimethyladamantane, Urea | Formic acid | - | 68.8% | [9] |

Experimental Protocol [3][9]

-

In a round-bottom flask at 25 °C, combine 1-bromo-3,5-dimethyladamantane (0.05 mol), urea (0.15 mol), and diphenyl ether (0.125 mol).

-

Heat the mixture to reflux at 180 °C and maintain for 6 hours.

-

Cool the reaction mixture to room temperature.

-

Add a 30% sodium hydroxide (B78521) solution to adjust the pH to 12.

-

Extract the memantine base with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with water (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Evaporate the solvent to yield the memantine base.

-

Dissolve the base in a suitable solvent and add an 18% aqueous HCl solution to form the hydrochloride salt.

-

Filter the precipitated memantine hydrochloride, wash with dichloromethane, and dry under vacuum.

-

For further purification, recrystallize the product from a mixture of ethanol (B145695) and ethyl acetate (5:4, v/v).

Synthesis from 1-Chloro-3,5-dimethyladamantane (B123684)

A method utilizing 1-chloro-3,5-dimethyladamantane and formamide has also been described.[10]

Quantitative Data

| Step | Reactants | Reagents | Product | Yield | Purity (GC) | Reference |

| 1 | 1-Chloro-3,5-dimethyladamantane, Formamide | - | 1-Formamido-3,5-dimethyladamantane | 95-97.1% | 98.9-99.7% | [10] |

| 2 | 1-Formamido-3,5-dimethyladamantane | Concentrated Hydrochloric acid | Memantine Hydrochloride | - | - | [10] |

Experimental Protocol [10]

Step 1: Amination

-

Mix 1-chloro-3,5-dimethyladamantane (0.10 mol) with formamide (2.50 mol).

-

Heat the mixture to 150 °C and react for 8 hours.

-

After the reaction, add 70 mL of ice-cold water.

-

Extract the organic phase with 100 mL of chloroform.

-

Dry the organic phase with anhydrous sodium sulfate and concentrate to obtain a white solid, 1-formamido-3,5-dimethyladamantane.

Step 2: Hydrolysis and Salt Formation

-

Hydrolyze the intermediate product with concentrated hydrochloric acid (36%-38%).

-

The hydrolysis and salification result in the formation of memantine hydrochloride.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of memantine is its function as an uncompetitive, low- to moderate-affinity antagonist of the NMDA receptor.[11][12] Glutamate (B1630785), the main excitatory neurotransmitter in the central nervous system, plays a crucial role in synaptic plasticity and memory.[4][12] However, excessive glutamate activity can lead to excitotoxicity, a process implicated in the neurodegeneration seen in Alzheimer's disease.[12][13]

Under normal physiological conditions, the NMDA receptor channel is blocked by magnesium ions (Mg²⁺). Depolarization of the postsynaptic membrane removes this block, allowing calcium ions (Ca²⁺) to enter the neuron upon glutamate and co-agonist (glycine or D-serine) binding. In pathological states, excessive glutamate leads to a persistent, low-level activation of NMDA receptors, causing a prolonged influx of Ca²⁺, which in turn activates downstream pathways leading to neuronal damage and apoptosis.[12][13]

Memantine's therapeutic effect stems from its voltage-dependent blockade of the NMDA receptor channel.[14] It preferentially binds to the open channel, effectively blocking the excessive influx of Ca²⁺ during pathological conditions.[12] Due to its fast on/off kinetics, memantine does not interfere significantly with the transient, physiological activation of NMDA receptors necessary for normal synaptic function and learning.[13][14]

Memantine also exhibits antagonistic effects at the 5HT3 receptor and nicotinic acetylcholine (B1216132) receptors, though with lower potency compared to its action on NMDA receptors.[1][14]

Signaling Pathway Diagram

Caption: Pathological activation of the NMDA receptor by glutamate and its inhibition by memantine.

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and purification of memantine hydrochloride involves several key stages, from the initial reaction to the final isolation of the pure active pharmaceutical ingredient.

References

- 1. Facebook [cancer.gov]

- 2. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. goodrx.com [goodrx.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Memantine Hydrochloride | C12H22ClN | CID 181458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jmpm.vn [jmpm.vn]

- 10. CN102942490A - Synthesis of memantine hydrochloride - Google Patents [patents.google.com]

- 11. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]

- 13. droracle.ai [droracle.ai]

- 14. droracle.ai [droracle.ai]

In Vitro Characterization of 7-Chlorokynurenic Acid: A Glycine-Site NMDA Receptor Antagonist

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the in vitro methodologies used to characterize 7-Chlorokynurenic Acid (7-Cl-KYNA), a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine (B1666218) co-agonist site. Due to its specificity, 7-Cl-KYNA serves as a critical tool for elucidating the physiological and pathological roles of NMDA receptor signaling. This guide details the experimental protocols for determining its binding affinity, functional antagonism through electrophysiology and calcium imaging, and its cytotoxic profile.

Data Presentation: Quantitative Analysis of 7-Cl-KYNA

The in vitro characteristics of 7-Cl-KYNA have been quantified across various assays to determine its potency, selectivity, and functional impact. The following tables summarize these key quantitative metrics.

Table 1: Binding Affinity of 7-Cl-KYNA at Glutamate Receptors

| Target Site | Radioligand | Preparation | IC50 (µM) | Reference |

| NMDA Receptor (Glycine Site) | [3H]glycine | Rat Cortical Membranes | 0.56 | [1] |

| NMDA Receptor (Glutamate Site) | - | Rat Cortical Membranes | 169 | [1] |

| Quisqualate Receptor | - | Rat Cortical Membranes | 153 | [1] |

| Kainate Receptor | - | Rat Cortical Membranes | >1000 | [1] |

Table 2: Functional Antagonism of 7-Cl-KYNA

| Assay Type | Cell Type | Measurement | Key Findings |

| Whole-Cell Patch Clamp | Cultured Rat Cortical Neurons | NMDA-evoked currents | Non-competitive antagonism of NMDA responses, reversible by glycine.[1] |

| Calcium Imaging | - | Intracellular Ca2+ concentration | No specific IC50 data for 7-Cl-KYNA was identified in the search results. This represents a key experiment for full characterization. |

Table 3: Cytotoxicity Profile of 7-Cl-KYNA

| Assay Type | Cell Line | Measurement | Key Findings |

| MTT Assay | - | Cell Viability | No specific EC50 data for cytotoxicity of 7-Cl-KYNA was identified in the search results. This is a critical assay for determining the therapeutic window. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections provide step-by-step protocols for the key experiments used to characterize 7-Cl-KYNA.

Radioligand Binding Assay

This protocol determines the binding affinity of 7-Cl-KYNA for the glycine site of the NMDA receptor.

a. Membrane Preparation:

-

Homogenize rat cerebral cortex tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final membrane pellet in the assay buffer.

b. Binding Assay:

-

In a 96-well plate, add the prepared membrane suspension.

-

Add a known concentration of [3H]glycine (the radioligand).

-

Add varying concentrations of the test compound (7-Cl-KYNA).

-

For non-specific binding control wells, add a high concentration of a known non-labeled ligand.

-

Incubate the plate at a controlled temperature for a specified time to allow binding to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of 7-Cl-KYNA.

-

Determine the IC50 value (the concentration of 7-Cl-KYNA that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

Whole-Cell Patch Clamp Electrophysiology

This protocol measures the functional antagonism of 7-Cl-KYNA on NMDA receptor-mediated ion currents.

a. Cell Preparation:

-

Culture primary rat cortical neurons on glass coverslips.

-

Use cells for experiments after a specified number of days in vitro to ensure mature receptor expression.

b. Recording Setup:

-

Place a coverslip with adherent neurons in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution (e.g., Mg2+-free Locke-HEPES buffer).

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

The internal solution should contain ions that mimic the intracellular environment and a pH buffer.

c. Whole-Cell Recording:

-

Establish a gigaohm seal between the patch pipette and the membrane of a selected neuron.

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential (e.g., -60 mV).

-

Locally apply NMDA and glycine using a fast-perfusion system to evoke an inward current.

-

After establishing a stable baseline response, co-apply varying concentrations of 7-Cl-KYNA with the agonists.

-

To test for reversibility and competitive nature, apply a higher concentration of glycine in the presence of 7-Cl-KYNA.

d. Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of 7-Cl-KYNA.

-

Calculate the percentage of inhibition for each concentration of the antagonist.

-

Plot the percentage of inhibition against the logarithm of the 7-Cl-KYNA concentration to determine the IC50.

Calcium Imaging Assay

This protocol assesses the ability of 7-Cl-KYNA to block the influx of calcium through NMDA receptors.

a. Cell Preparation and Dye Loading:

-

Plate primary neurons or a cell line expressing NMDA receptors on glass-bottom dishes.

-

Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM) by incubating them in a solution containing the dye for 30-60 minutes.

-

Wash the cells with a Mg2+-free buffer to remove excess dye.

b. Imaging:

-

Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells alternately with 340 nm and 380 nm light and capture the emission at 510 nm.

-

Establish a baseline fluorescence ratio before stimulation.

-

Stimulate the cells with NMDA and glycine to induce calcium influx, which will be reflected as a change in the 340/380 nm fluorescence ratio.

-

After the response returns to baseline, pre-incubate the cells with varying concentrations of 7-Cl-KYNA before co-applying it with the agonists.

c. Data Analysis:

-

Calculate the change in the fluorescence ratio to represent the change in intracellular calcium concentration.

-

Determine the percentage of inhibition of the calcium response by 7-Cl-KYNA at different concentrations.

-

Calculate the IC50 value from the dose-response curve.

MTT Cytotoxicity Assay

This protocol evaluates the potential cytotoxic effects of 7-Cl-KYNA.

a. Cell Plating:

-

Seed a neuronal cell line in a 96-well plate at a predetermined density.

-

Allow the cells to adhere and grow for 24 hours.

b. Compound Treatment:

-

Treat the cells with a range of concentrations of 7-Cl-KYNA.

-

Include a vehicle control (no compound) and a positive control for cytotoxicity.

-

Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

c. MTT Assay:

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 2-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

d. Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the percentage of cell viability against the logarithm of the 7-Cl-KYNA concentration.

-

Determine the EC50 value (the concentration of the compound that reduces cell viability by 50%).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in the in vitro characterization of an NMDA receptor antagonist.

References

An In-depth Technical Guide to the Discovery and Development of 7-Chlorokynurenic Acid (7-CKA): A Glycine Site NMDA Receptor Antagonist

Note: The query for "NMDA receptor antagonist 7" is not standard nomenclature for a specific, publicly recognized compound. However, research literature frequently refers to 7-Chlorokynurenic acid (7-CKA or 7-CTKA) , a potent antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor. This guide will focus on 7-CKA as the subject, aligning with the likely intent of the query.

This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of 7-Chlorokynurenic acid (7-CKA), a significant tool compound in neuroscience research. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The NMDA Receptor and the Glycine Co-agonist Site

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Unlike other glutamate receptors, the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[2][3] This co-agonist binding site, located on the GluN1 subunit, offers a distinct target for modulating NMDA receptor activity.[1] Antagonism at this "glycine site" has been a major focus of research for developing neuroprotective and anticonvulsant therapies.[2] 7-Chlorokynurenic acid (7-CKA) emerged as a potent and selective antagonist for this site.[4][5]

Discovery and Synthesis

The discovery of 7-CKA was a significant advancement from its parent compound, kynurenic acid, an endogenous antagonist of excitatory amino acid receptors.[6][7] Researchers identified 7-CKA as a highly selective antagonist of the glycine modulatory site of the NMDA receptor complex in 1988.[8][9]

The synthesis of 7-CKA is based on the modification of the kynurenic acid scaffold. While detailed synthesis schemes are proprietary or found in specialized chemical literature, the general approach involves the chlorination of a kynurenine (B1673888) precursor. A key challenge in the development of 7-CKA has been its poor penetration of the blood-brain barrier.[4][10] To address this, prodrugs have been synthesized, such as esters formed by conjugating 7-CKA with actively transported molecules like glucose and galactose, and the amino acid precursor L-4-chlorokynurenine (AV-101).[10][11]

Mechanism of Action

7-CKA exerts its effects by competitively binding to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[4][5] This prevents the binding of endogenous glycine or D-serine, which is a prerequisite for the glutamate-mediated opening of the ion channel.[1] By blocking the glycine site, 7-CKA effectively inhibits NMDA receptor activation, even in the presence of high concentrations of glutamate.[8][9] Electrophysiological studies have confirmed that the inhibitory effects of 7-CKA can be surmounted by increasing the concentration of glycine, confirming its competitive antagonist nature at this site.[5][9]

Beyond its primary action at the NMDA receptor, 7-CKA has also been identified as a potent competitive inhibitor of vesicular glutamate transporters, which are responsible for the reuptake of glutamate into synaptic vesicles.[4][12][13]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for 7-CKA and its prodrug, L-4-chlorokynurenine (AV-101).

Table 1: In Vitro Binding Affinity and Potency of 7-CKA

| Parameter | Value | Assay Condition | Reference |

|---|---|---|---|

| IC₅₀ (vs. [³H]glycine) | 0.56 µM | Radioligand binding, rat cerebral cortex membranes | [5][8][9][12][13][14][15] |

| IC₅₀ (vs. NMDA recognition site) | 169 µM | Radioligand binding, rat cerebral cortex membranes | [5][8][9] |

| IC₅₀ (vs. Quisqualate receptor) | 153 µM | Radioligand binding, rat cerebral cortex membranes | [5][8][9] |

| IC₅₀ (vs. Kainate receptor) | >1000 µM | Radioligand binding, rat cerebral cortex membranes | [5][8][9] |

| Kᵢ (vs. Vesicular Glutamate Transporter) | 0.59 µM / 0.59 mM | Competitive blockade of glutamate reuptake |[4][12][13][15] |

Note: There is a discrepancy in the literature regarding the Kᵢ value for the vesicular glutamate transporter, with some sources citing µM and others mM. This may reflect different experimental conditions or transporter subtypes.

Table 2: Pharmacokinetic Parameters of L-4-chlorokynurenine (AV-101)

| Parameter | Value | Species/Model | Reference |

|---|---|---|---|

| Kₘ (BBB Transport) | 105 ± 14 µM | Large neutral amino acid transporter, in situ rat brain perfusion | [10] |

| Vₘₐₓ (BBB Transport) | 16.9 ± 2.3 nmol·min⁻¹·g⁻¹ | Large neutral amino acid transporter, in situ rat brain perfusion |[10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of 7-CKA.

-

Objective: To determine the binding affinity (IC₅₀) of 7-CKA for the strychnine-insensitive glycine binding site on the NMDA receptor.

-

Preparation: Synaptic plasma membranes are prepared from rat cerebral cortex. The tissue is homogenized and subjected to differential centrifugation to isolate the crude synaptic membrane fraction.

-

Procedure:

-

Incubate synaptic membranes (50-100 µg of protein) with a fixed concentration of a radiolabeled glycine site ligand, such as [³H]glycine (e.g., 50 nM).

-

Add varying concentrations of the unlabeled competitor compound (7-CKA).

-

Incubate the mixture at 4°C for 30 minutes to reach equilibrium.

-

Separate bound from free radioligand by rapid centrifugation.

-

Measure the radioactivity in the pellet using liquid scintillation counting.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled glycine (e.g., 1 mM).

-

-

Data Analysis: The concentration of 7-CKA that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated using non-linear regression analysis.[16]

-

Objective: To assess the functional antagonism of 7-CKA on NMDA receptor-mediated currents in cultured neurons.

-

Preparation: Primary cultures of cortical neurons are prepared from neonatal rats. Recordings are made from cells after 1-4 weeks in culture.

-

Procedure:

-

Establish a whole-cell patch-clamp configuration on a cultured neuron.

-

Perfuse the cell with an external solution containing NMDA (e.g., 100 µM) and glycine (e.g., 1 µM) to evoke an inward current. A voltage-clamp is maintained at a negative potential (e.g., -60 mV).

-

After establishing a stable baseline response, co-apply 7-CKA at various concentrations with the NMDA/glycine solution.

-

To confirm competitive antagonism, test the ability of higher concentrations of glycine (e.g., 100 µM) to reverse the inhibition caused by 7-CKA.

-

-

Data Analysis: Measure the peak amplitude of the NMDA-evoked current in the absence and presence of 7-CKA. Plot concentration-response curves to determine the potency of inhibition.[5][9]

-

Objective: To evaluate the potential antidepressant-like effects of a compound in rodents.[17][18]

-

Apparatus: A transparent cylindrical container (e.g., 50 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[19][20]

-

Procedure:

-

Place a mouse or rat into the cylinder for a 6-minute test session.

-

The session is typically video-recorded for later scoring.

-

An observer, blind to the treatment condition, scores the animal's behavior. The key measure is immobility time, defined as the period the animal makes only minimal movements necessary to keep its head above water.[19]

-

Antidepressant activity is indicated by a significant reduction in immobility time compared to vehicle-treated controls.

-

-

Dosing: 7-CKA or its prodrug is administered intraperitoneally at specific time points before the test.

-

Objective: To assess anxiety- and depression-like behavior based on the conflict between the drive to eat and the fear of a novel, brightly lit environment.[21][22]

-

Apparatus: An open-field arena (e.g., 100x100 cm). A single food pellet is placed in the center of the brightly lit arena.[23][24]

-

Procedure:

-

Food-deprive the animals for 24 hours prior to the test.

-

Place the animal in a corner of the open field.

-

Measure the latency to begin eating the food pellet in the center. The test duration is typically 10 minutes.[23][25]

-

A longer latency to eat is interpreted as increased anxiety- or depressive-like behavior.

-

-

Dosing: Chronic administration of antidepressants is typically required to see an effect in this test, which mirrors their therapeutic timeline in humans.[22]

References

- 1. mdpi.com [mdpi.com]

- 2. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycine/NMDA receptor antagonists as potential CNS therapeutic agents: ACEA-1021 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Chlorokynurenic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. jneurosci.org [jneurosci.org]

- 7. Does kynurenic acid act on nicotinic receptors? An assessment of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Facilitated brain uptake of 4-chlorokynurenine and conversion to 7-chlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, pharmacokinetics and anticonvulsant activity of 7-chlorokynurenic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. 7-Chlorokynurenic acid | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. pnas.org [pnas.org]

- 17. conductscience.com [conductscience.com]

- 18. lasa.co.uk [lasa.co.uk]

- 19. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A standardization of the Novelty-Suppressed Feeding Test protocol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchwithrutgers.com [researchwithrutgers.com]

- 23. m.youtube.com [m.youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. samuelslab.com [samuelslab.com]

An In-depth Technical Guide to NMDA Receptor Antagonists: A Comparative Analysis of "NMDA Receptor Antagonist 7"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of a novel GluN2B subunit-selective N-methyl-D-aspartate (NMDA) receptor antagonist, referred to herein as "NMDA Receptor Antagonist 7," against other well-characterized NMDA receptor antagonists. This document details their mechanisms of action, quantitative pharmacological data, experimental methodologies, and effects on downstream signaling pathways, aiming to serve as a critical resource for professionals in neuroscience research and drug development.

Introduction to NMDA Receptor Antagonism

The N-methyl-D-aspartate receptor (NMDAR) is a ligand-gated ion channel crucial for excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1] NMDARs are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[2] The receptor channel requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) to open.[1] At resting membrane potential, the channel is blocked by magnesium ions (Mg²⁺); this block is relieved by depolarization, allowing the influx of Na⁺ and, most notably, Ca²⁺, which triggers downstream signaling cascades.

Overactivation of NMDARs leads to excessive Ca²⁺ influx, a phenomenon known as excitotoxicity, which is implicated in various neurological and neurodegenerative disorders. Consequently, NMDA receptor antagonists, which inhibit receptor action, are of significant therapeutic interest. These antagonists are classified based on their mechanism of action, including competitive antagonists, uncompetitive channel blockers, non-competitive allosteric modulators, and glycine-site antagonists.[1]

This guide focuses on "this compound," a novel compound identified as a potent and selective antagonist for GluN2B-containing NMDA receptors, and compares its profile with established antagonists from different classes:

-

D-AP5 (D-APV): A competitive antagonist that binds to the glutamate site on the GluN2 subunit.

-

Ketamine: An uncompetitive open-channel blocker that binds within the ion channel pore.

-

Memantine (B1676192): A low-affinity, uncompetitive open-channel blocker.

-

Ifenprodil (B1662929): A non-competitive, allosteric modulator with high selectivity for the GluN2B subunit.

Comparative Pharmacology and Mechanism of Action

The therapeutic potential and side-effect profile of an NMDA receptor antagonist are largely determined by its mechanism of action, binding affinity (Kᵢ), functional potency (IC₅₀), and subunit selectivity.

"this compound" is identified as a GluN2B subunit-selective antagonist with a reported Kᵢ of 93 nM and an IC₅₀ of 72 nM .[3] This compound belongs to a class of fluorinated benzo[4]annulen-7-amines, which were designed as high-affinity ligands for the ifenprodil binding site on the GluN2B subunit. The high selectivity for GluN2B is a desirable trait, as this subunit is heavily implicated in pathological processes, and targeting it specifically may reduce the side effects associated with broad-spectrum NMDA receptor blockade.

The comparator antagonists exhibit distinct pharmacological profiles:

-

D-AP5 is a prototypical competitive antagonist that directly competes with glutamate. It is a highly selective tool for studying NMDA receptor function in research, with a dissociation constant (Kd) of 1.4 µM.[5]

-

Ketamine acts as an uncompetitive channel blocker, meaning it only binds within the ion pore when the channel is open. It shows some preference for GluN2C- and GluN2D-containing receptors, with IC₅₀ values for GluN2A, GluN2B, and GluN2C being approximately 5.35 µM, 5.08 µM, and 1.18 µM, respectively, under physiological Mg²⁺ conditions.[6]

-

Memantine is also an uncompetitive channel blocker but is distinguished by its low affinity and rapid, voltage-dependent kinetics. This allows it to preferentially block excessive, pathological NMDAR activity while sparing normal synaptic function. Its IC₅₀ is approximately 1 µM for various subunit combinations in the absence of Mg²⁺.[7]

-

Ifenprodil is a non-competitive antagonist that binds to an allosteric site on the N-terminal domain of the GluN2B subunit. This results in high selectivity, with IC₅₀ values around 0.15 µM for GluN1/GluN2B receptors, while being largely inactive at receptors containing GluN2A, GluN2C, or GluN2D subunits (>30 µM).

Chemical Structures

The chemical structures of the discussed antagonists are presented below. The precise structure for "this compound" is based on the fluorinated benzo[4]annulen-7-amine scaffold from the primary literature.

| Antagonist | Chemical Structure |

| This compound (Representative) | ![Image of a representative fluorinated benzo[4]annulen-7-amine structure] |

| D-AP5 |

|

| Ketamine | |

| Memantine | |

| Ifenprodil |

(Note: The structure for this compound is a representative of the chemical class identified in the source literature. Specific compound details from the full-text paper are required for definitive identification.)

Quantitative Data Summary

The following tables summarize the available quantitative data for the binding affinities and functional potencies of the selected antagonists.

Table 1: Binding Affinity (Kᵢ/Kₑ) Data

| Compound | Receptor Subtype | Kᵢ / Kₑ (nM) | Notes |

| This compound | GluN2B | 93 | Selective for GluN2B. |

| D-AP5 | NMDA (mixed) | 1400 (Kᵈ) | Competitive antagonist at glutamate site. |

| Ketamine | NMDA (mixed) | - | Primarily characterized by IC₅₀. |

| Memantine | NMDA (mixed) | - | Primarily characterized by IC₅₀. |

| Ifenprodil | GluN2B | ~5.8 | High selectivity for GluN2B. |

Table 2: Functional Potency (IC₅₀) Data

| Compound | Receptor Subtype | IC₅₀ (µM) | Notes |

| This compound | GluN2B | 0.072 | Potent inhibition of GluN2B. |

| D-AP5 | NMDA (mixed) | ~50 | Concentration for effective blockade in vitro. |

| Ketamine | GluN1/GluN2A | 5.35 | Measured at physiological Mg²⁺.[6] |

| GluN1/GluN2B | 5.08 | Measured at physiological Mg²⁺.[6] | |

| GluN1/GluN2C | 1.18 | Higher potency at GluN2C.[6] | |

| GluN1/GluN2D | 2.95 | Intermediate potency.[6] | |

| Memantine | GluN1/GluN2A | ~1-2.7 | Dependent on intracellular Ca²⁺. |

| GluN1/GluN2B | ~0.5-1.0 | Low-affinity channel blocker.[7] | |

| Ifenprodil | GluN1/GluN2B | 0.15 | Highly selective for GluN2B. |

| GluN1/GluN2A, C, D | >30 | Demonstrates high selectivity. |

Key Experimental Protocols

The characterization of NMDA receptor antagonists relies on standardized in vitro assays. Below are detailed methodologies for two fundamental experiments.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of a test compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Methodology:

-

Membrane Preparation: Homogenize rat brain cortical tissue in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, which are rich in NMDA receptors. Wash and resuspend the final pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up reactions in triplicate:

-

Total Binding: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ifenprodil for the GluN2B site), and assay buffer.

-

Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a non-labeled ("cold") ligand to saturate all specific binding sites.

-

Test Compound: Add membrane preparation, radioligand, and serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC₅₀ value is determined from this curve and can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through NMDA receptors in response to agonists and the inhibitory effect of antagonists.

Methodology:

-

Cell Preparation: Use cultured neurons or cells heterologously expressing specific NMDA receptor subunit combinations (e.g., HEK293 cells transfected with GluN1 and GluN2B cDNA).

-

Recording Setup: Place the cell culture dish on the stage of an inverted microscope. Fill a glass micropipette (electrode) with an intracellular solution and mount it on a micromanipulator.

-

Giga-seal Formation: Approach a target cell with the micropipette and apply light suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: Clamp the cell's membrane potential at a negative holding potential (e.g., -70 mV) to maintain the Mg²⁺ block.

-

Eliciting NMDA Currents: Perfuse the cell with an extracellular solution containing NMDA and glycine (B1666218) to activate the receptors. To isolate NMDAR currents, specific blockers for AMPA and kainate receptors are typically included. A depolarizing voltage step can be applied to relieve the Mg²⁺ block and record current flow.

-

Antagonist Application: After establishing a stable baseline NMDAR-mediated current, perfuse the antagonist at various concentrations and measure the degree of current inhibition.

-

Data Analysis: Plot the percentage of current inhibition against the log concentration of the antagonist to determine the IC₅₀ value.

Downstream Signaling Pathways

NMDA receptor antagonism significantly impacts intracellular signaling cascades that regulate synaptic plasticity, cell survival, and protein synthesis. Two critical pathways modulated by NMDAR blockers are the mTOR and GSK-3β pathways.

The mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a key regulator of cell growth and protein synthesis. Interestingly, antagonists like ketamine have been shown to acutely activate mTORC1 signaling. This paradoxical effect is thought to underlie the rapid antidepressant effects of some NMDAR antagonists. The proposed mechanism involves a disinhibition of cortical pyramidal neurons, leading to a burst of glutamate that preferentially activates AMPA receptors, which in turn stimulates the PI3K-Akt-mTORC1 pathway, promoting the synthesis of synaptic proteins like BDNF.

The GSK-3β Signaling Pathway

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in neuronal apoptosis, inflammation, and synaptic plasticity. Over-activity of GSK-3β is associated with neurodegenerative conditions. NMDA receptor activation can lead to GSK-3β activation. Conversely, NMDA receptor antagonists can prevent this activation. The signaling interplay is complex, but evidence suggests that GSK-3β activity can regulate the surface expression and internalization of NMDA receptors, particularly those containing the GluN2B subunit. Inhibition of GSK-3β can suppress NMDAR function and expression, suggesting a feedback loop that is a target for therapeutic intervention.[8]

Visualizations: Workflows and Pathways

The following diagrams, generated using DOT language, illustrate the relationships and processes described in this guide.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Binding sites of different classes of NMDA receptor antagonists.

Caption: Downstream signaling pathways affected by NMDA receptor antagonism.

Conclusion

"this compound" represents a promising development in the field of neurotherapeutics due to its high potency and selectivity for the GluN2B subunit. Its pharmacological profile, similar to that of ifenprodil but within a novel chemical scaffold, suggests potential for a favorable therapeutic window with reduced side effects compared to non-selective antagonists like ketamine or competitive antagonists like D-AP5. The low-affinity profile of memantine offers a different therapeutic strategy altogether, focused on preserving physiological receptor function.

Understanding the distinct mechanisms, quantitative potencies, and downstream signaling effects of these varied antagonists is paramount for the rational design and development of new drugs targeting the NMDA receptor. Further investigation into the in vivo efficacy, safety, and pharmacokinetic profile of "this compound" is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational reference for such ongoing and future research.

References

- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress to assist the development of novel neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. Whole Cell Patch Clamp Protocol [protocols.io]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Role of GluN2C-Containing NMDA Receptors in Ketamine's Psychotogenic Action and in Schizophrenia Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Glycogen Synthase Kinase-3β in APP Hyperphosphorylation Induced by NMDA Stimulation in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Glycogen Synthase Kinase-3β Prevents Remifentanil-Induced Hyperalgesia via Regulating the Expression and Function of Spinal N-Methyl-D-Aspartate Receptors In Vivo and Vitro | PLOS One [journals.plos.org]

Therapeutic Potential of NMDA Receptor Antagonist 7 for Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2][3] However, its overactivation leads to a pathological process known as excitotoxicity, a major contributor to neuronal damage in a host of acute and chronic neurological disorders.[4][5][6][7] Conditions such as Alzheimer's disease, Parkinson's disease, stroke, and epilepsy have all been linked to NMDA receptor dysfunction.[3][8][9] This has made the NMDA receptor a significant therapeutic target.[3][4] This document outlines the therapeutic potential of "NMDA Receptor Antagonist 7" (hereafter "Antagonist 7"), a novel, hypothetical, high-affinity, uncompetitive channel blocker. We will explore its mechanism of action, present preclinical data benchmarks based on established antagonists, detail essential experimental protocols for its evaluation, and provide a roadmap for its development.

The Role of NMDA Receptors in Neuropathology

NMDA receptors are ionotropic glutamate (B1630785) receptors that, when activated, permit the influx of Ca²⁺ into the neuron.[1] This calcium influx is vital for normal physiological processes but becomes neurotoxic in excess.[6][7] A sustained increase in intracellular Ca²⁺ triggers damaging downstream cascades, including mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis or neuronal death.[7][8] Many neurological disorders are characterized by this excessive glutamatergic activity.[5][6] Therefore, antagonizing the NMDA receptor to curb this excitotoxicity is a promising neuroprotective strategy.[2][3] A key challenge is to block pathological, excessive receptor activation while preserving the physiological activity necessary for normal brain function.[4][5]

Mechanism of Action of Antagonist 7

Antagonist 7 is designed as an uncompetitive, open-channel blocker. This means it only binds to its site within the ion channel when the receptor is already activated by both glutamate and a co-agonist (glycine or D-serine).[1] This "use-dependent" mechanism is advantageous, as it preferentially targets overactive channels characteristic of pathological states, while largely sparing receptors undergoing normal, transient activation.

Signaling Pathway Inhibition

The primary mechanism of Antagonist 7 is the prevention of excessive Ca²⁺ influx through the NMDA receptor channel. This directly mitigates the downstream excitotoxic cascade.

Preclinical Data Benchmarks

The development of Antagonist 7 will be benchmarked against established NMDA receptor antagonists. The following tables summarize representative quantitative data from the literature for compounds like Memantine (B1676192) (used in Alzheimer's disease) and the experimental tool compound MK-801.[3][10]

Table 1: Receptor Binding Affinity and Potency

This table presents binding affinities (Ki) and functional inhibitory concentrations (IC50) for representative NMDA receptor antagonists. Lower values indicate higher potency.

| Compound | Target/Assay | Ki (nM) | IC50 (nM) | Species | Reference |

| MK-801 | [³H]MK-801 binding | 4.6 | - | Rat Cortex | [11] |

| [³H]MK-801 binding | 26.0 | - | Rat Cerebellum | [11] | |

| Memantine | [³H]MK-801 binding | ~1000 | - | Rat Brain | [5][10] |

| Ifenprodil | GluN1/GluN2B | - | 130 | Recombinant | [12] |

| Ro 25-6981 | GluN1/GluN2B | - | 9 | Recombinant | [13] |

Table 2: Preclinical Efficacy in Animal Models

This table summarizes effective doses of Memantine in a common animal model for learning and memory, which is often impaired in neurological disorders.

| Compound | Animal Model | Disorder Model | Key Outcome | Effective Dose (mg/kg) | Reference |

| Memantine | Rat | Scopolamine-induced amnesia | Improved spatial memory | 5-10 | [10] |

| Mouse | Alzheimer's (APP/PS1) | Reduced cognitive deficits | 10-20 | [10] | |

| Rat | Chronic Cerebral Hypoperfusion | Neuroprotection | 20 | [14] |

Drug Development and Evaluation Workflow

The pathway for validating Antagonist 7 follows a standard but rigorous preclinical to clinical pipeline. The process ensures a thorough evaluation of pharmacology, efficacy, and safety before human trials.

Key Experimental Protocols

Successful evaluation of Antagonist 7 requires robust and reproducible experimental protocols. Below are detailed methodologies for two cornerstone assays.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to directly measure the effect of Antagonist 7 on NMDA receptor-mediated currents in neurons.[15][16][17]

-

Objective: To determine the IC50 and mechanism of block (voltage dependency) of Antagonist 7.

-

Preparation:

-

Culture primary hippocampal neurons or use HEK293 cells expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).[17]

-

Prepare external recording solution containing: 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 µM glycine, and 0 mM Mg²⁺ (to prevent natural voltage-dependent block). pH adjusted to 7.2.[18]

-

Prepare internal pipette solution containing: 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES. pH adjusted to 7.2.[18]

-

-

Procedure:

-

Establish a whole-cell patch-clamp configuration on a selected neuron.[16]

-

Clamp the cell at a holding potential of -70 mV.[17]

-

Perfuse the cell with the external solution. Apply a solution containing 100 µM NMDA and 10 µM glycine to evoke a stable inward current.[17]

-

To determine IC50, co-apply the agonist solution with increasing concentrations of Antagonist 7. Measure the percentage of current inhibition at each concentration.[17]

-

To assess voltage dependency, evoke currents in the presence of the IC50 concentration of Antagonist 7 while applying a series of voltage steps (e.g., from -80 mV to +40 mV). A greater block at more negative potentials indicates an open-channel block mechanism.[17]

-

-

Data Analysis: Fit the concentration-response data to a sigmoid function to calculate the IC50. Plot the current-voltage (I-V) relationship in the presence and absence of the antagonist.

Protocol: Morris Water Maze (MWM)

The MWM is a standard behavioral task to assess hippocampal-dependent spatial learning and memory in rodents, which is often impaired by excitotoxic damage.[19][20]

-

Objective: To evaluate the ability of Antagonist 7 to reverse cognitive deficits in an animal model of a neurological disorder (e.g., Alzheimer's disease).

-

Apparatus: A circular pool (150 cm diameter) filled with opaque water. A hidden escape platform (10 cm diameter) is submerged 1 cm below the surface. High-contrast spatial cues are placed around the room.[19]

-

Procedure:

-

Acquisition Phase (4-5 days):

-

Administer Antagonist 7 or vehicle to the animals (e.g., mice) 30 minutes before testing.[21][22]

-

Each animal performs four trials per day. For each trial, the mouse is placed in the water at one of four starting positions and given 60-90 seconds to find the hidden platform.[23]

-

If the mouse fails to find the platform, it is gently guided to it.[23]

-

Record the time taken to find the platform (escape latency) and the path length using video tracking software.

-

-

Probe Trial (24 hours after last acquisition day):

-

The platform is removed from the pool.

-

Each mouse is allowed to swim for 60 seconds.[23]

-

Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the exact former platform location.

-

-

-

Data Analysis: Compare the escape latencies during acquisition and the time spent in the target quadrant during the probe trial between the Antagonist 7-treated group, the vehicle-treated disease model group, and a healthy control group.

Therapeutic Rationale and Conclusion

The core therapeutic rationale for Antagonist 7 is its ability to selectively dampen pathological NMDA receptor overactivation, thereby preventing excitotoxicity-driven neurodegeneration.

References

- 1. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. iipseries.org [iipseries.org]

- 3. Targeting NMDA receptors with an antagonist is a promising therapeutic strategy for treating neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disord… [ouci.dntb.gov.ua]

- 5. mdpi.com [mdpi.com]

- 6. Building a Bridge Between NMDAR-Mediated Excitotoxicity and Mitochondrial Dysfunction in Chronic and Acute Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMDA receptor-mediated excitotoxicity depends on the coactivation of synaptic and extrasynaptic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors [mdpi.com]

- 14. Basic information about memantine and its treatment of Alzheimer's disease and other clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]

- 20. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 22. en.bio-protocol.org [en.bio-protocol.org]

- 23. bio-protocol.org [bio-protocol.org]

- 24. Review of NMDA antagonist-induced neurotoxicity and implications for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of NMDA Receptor Antagonist 7-Chlorokynurenic Acid in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the N-methyl-D-aspartate (NMDA) receptor antagonist, 7-chlorokynurenic acid (7-CTKA), and its intricate relationship with synaptic plasticity. As a selective antagonist of the glycine (B1666218) co-agonist site on the NMDA receptor, 7-CTKA offers a unique tool to dissect the molecular underpinnings of synaptic function and dysfunction. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of novel therapeutic strategies targeting the glutamatergic system.

Introduction: NMDA Receptors and Synaptic Plasticity

The NMDA receptor is a critical component of excitatory neurotransmission in the central nervous system. Its unique properties as a ligand-gated ion channel that is also voltage-dependent allow it to act as a coincidence detector, integrating presynaptic glutamate (B1630785) release with postsynaptic depolarization. This function is fundamental to the induction of long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms widely believed to underlie learning and memory. The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.

7-Chlorokynurenic Acid (7-CTKA): A Glycine Site Antagonist

7-Chlorokynurenic acid (7-CTKA) is a potent and selective competitive antagonist at the glycine co-agonist site of the NMDA receptor complex.[1] By blocking the action of glycine, 7-CTKA effectively inhibits NMDA receptor activation, thereby influencing downstream signaling cascades and modulating synaptic plasticity.

Quantitative Data on Receptor Binding and Signaling

The following tables summarize the quantitative data regarding the binding affinity of 7-CTKA and its effects on key signaling molecules involved in synaptic plasticity.

| Compound | Target | Assay | IC50 (µM) | Reference |

| 7-Chlorokynurenic Acid (7-Cl KYNA) | Strychnine-insensitive [3H]glycine binding site | Radioligand Binding | 0.56 | [1] |

| 7-Chlorokynurenic Acid (7-Cl KYNA) | N-Me-D-Asp recognition site | Radioligand Binding | 169 | [1] |

| 7-Chlorokynurenic Acid (7-Cl KYNA) | Quisqualate recognition site | Radioligand Binding | 153 | [1] |